Kynurenic acid (KYNA) is a central metabolite of the tryptophan-kynurenine pathway, widely utilized in chemoinformatics and preclinical research as a multi-target endogenous antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate) and α7 nicotinic acetylcholine receptors. Beyond its classical role as an excitotoxicity blocker, KYNA is increasingly procured for its targeted agonism at the orphan G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), making it a critical tool for neuroimmune and metabolic signaling assays. From a handling and procurement perspective, the free acid form of KYNA presents distinct processability constraints due to its poor aqueous solubility at neutral pH, typically requiring dissolution in DMSO or 1.0 eq. NaOH to formulate stable, high-concentration laboratory stock solutions .
Generic substitution within the kynurenine pathway or among synthetic NMDA antagonists fundamentally alters both experimental processability and biological outcomes. Substituting KYNA free acid with its sodium salt variant is a common procurement pivot, but failing to account for this difference results in severe precipitation and irreproducible dosing in neutral aqueous buffers like artificial cerebrospinal fluid (aCSF) . Furthermore, replacing endogenous KYNA with its halogenated synthetic analog, 7-chlorokynurenic acid (7-Cl-KYNA), drastically shifts the pharmacological profile; 7-Cl-KYNA is orders of magnitude more potent at the NMDA glycine site and lacks the endogenous AHR/GPR35 metabolic signaling profile of KYNA[1]. Finally, confusing KYNA with its downstream pathway counterpart, quinolinic acid, reverses the assay entirely, substituting a neuroprotective antagonist with a potent excitotoxic agonist.
The processability of Kynurenic Acid is heavily dependent on its salt form. The free acid is notoriously difficult to dissolve in neutral aqueous solutions, requiring basic conditions (e.g., 1 eq. NaOH) to achieve a 100 mM stock, or DMSO to reach 50 mM. In contrast, Kynurenic acid sodium salt is freely soluble in water and artificial cerebrospinal fluid (aCSF) without the need for pH adjustment or organic co-solvents .
| Evidence Dimension | Maximum solubility in standard neutral aqueous solvents |
| Target Compound Data | ~0.1 mg/mL in neutral water; requires 1 eq. NaOH for 100 mM stock |
| Comparator Or Baseline | KYNA Sodium Salt: Freely soluble in water/aCSF (>100 mM) without vehicle |
| Quantified Difference | >1000-fold difference in neutral aqueous solubility |
| Conditions | Room temperature dissolution for in vitro assay stock preparation |
Buyers conducting live-cell imaging or slice electrophysiology must procure the sodium salt if their assay cannot tolerate DMSO or NaOH vehicle effects.
When procuring an antagonist for the NMDA receptor's strychnine-insensitive glycine site, the choice between endogenous KYNA and its synthetic chlorinated analog (7-Cl-KYNA) dictates assay sensitivity. Radioligand binding studies demonstrate that 7-Cl-KYNA possesses a profoundly higher affinity for the[3H]glycine binding site (IC50 = 0.56 µM) compared to endogenous KYNA (IC50 = 169 µM) [1].
| Evidence Dimension | IC50 at the NMDA [3H]glycine binding site |
| Target Compound Data | 169 µM |
| Comparator Or Baseline | 7-Cl-KYNA: 0.56 µM |
| Quantified Difference | 7-Cl-KYNA is ~300 times more potent at the NMDA glycine site |
| Conditions | Radioligand binding assay in rat cortical membranes |
If the sole objective is potent, selective NMDA glycine-site blockade, 7-Cl-KYNA is the required procurement choice; KYNA should be reserved for modeling endogenous pathway effects.
Unlike synthetic NMDA antagonists, KYNA functions as a dual-action signaling molecule in neuroimmune and metabolic pathways. It is a recognized endogenous agonist of the G protein-coupled receptor 35 (GPR35) with an EC50 of approximately 39 µM (human), and a highly potent agonist of the aryl hydrocarbon receptor (AHR) with an EC50 of 1.4 µM. This multi-target profile distinguishes it from purely excitotoxic kynurenines like quinolinic acid.
| Evidence Dimension | Receptor activation (EC50) |
| Target Compound Data | AHR EC50 = 1.4 µM; GPR35 EC50 = 39 µM |
| Comparator Or Baseline | Quinolinic Acid / Synthetic NMDA blockers: Lacks AHR/GPR35 agonism |
| Quantified Difference | KYNA provides distinct dual AHR/GPR35 activation absent in standard synthetic glutamate blockers |
| Conditions | In vitro receptor activation assays |
Procurement of KYNA is essential for researchers investigating the gut-brain axis, immune tolerance, and tryptophan-driven metabolic signaling, where synthetic NMDA blockers are non-functional.
Because KYNA is a potent endogenous agonist for both AHR and GPR35, it is the exact compound required for in vitro and in vivo models studying tryptophan-driven immune tolerance, macrophage modulation, and gut microbiome-host interactions, where synthetic NMDA antagonists cannot be substituted.
KYNA is utilized as the standard endogenous reference material to block kainic acid- or quinolinic acid-induced excitotoxicity in neuronal cultures. Its multi-target antagonism of ionotropic glutamate receptors makes it a critical baseline control before testing novel, highly selective synthetic neuroprotectants[1].
In patch-clamp and field potential recordings requiring the suppression of excitatory postsynaptic currents (EPSCs), KYNA is widely used. However, buyers must specifically plan for its processability constraints by preparing stocks in 1 eq. NaOH or DMSO, or alternatively procuring the sodium salt form to avoid altering the osmolarity and pH of the artificial cerebrospinal fluid (aCSF) .
Irritant